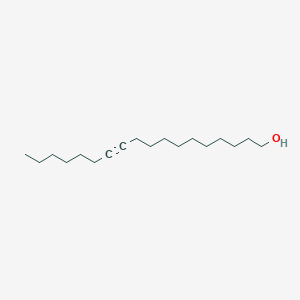

11-Octadecyn-1-ol

描述

Contextual Significance within Natural Products Chemistry

Long-chain unsaturated alcohols are widely distributed in nature and often exhibit significant biological activity. researchgate.netmmsl.cz They can function as semiochemicals, which are substances used for chemical communication between organisms, including roles as pheromones, attractants, and repellents. researchgate.netmmsl.cz For instance, many alcohols ranging from C10 to C18 are potent sex or aggregation pheromones in insects. gerli.com

While some long-chain unsaturated alcohols are found as constituents of plant waxes and cutin, acetylenic alcohols (containing a triple bond) and their derivatives have been isolated from a variety of plant species and fungi. researchgate.netgerli.com Specifically, 11-Octadecyn-1-ol is recognized as a precursor in the synthesis of (Z)-11-Octadecenal, a sex pheromone for insect species of the genus Earias, known as Egyptian stemborers. alfa-chemistry.com This connection highlights its importance in the study of chemical ecology and the development of pest management strategies. The related compound, cis-9-Octadecen-1-ol (oleyl alcohol), is a naturally occurring unsaturated fatty alcohol found in fish oils and is also produced synthetically. atamanchemicals.com

Overview of Structural Classes and Isomeric Considerations

The structural class of a long-chain alcohol is defined by the type of unsaturation in its carbon chain. Alkenols contain at least one carbon-carbon double bond (C=C), while alkynols contain at least one carbon-carbon triple bond (C≡C). gerli.comwikipedia.org this compound, with its C≡C triple bond, is classified as an alkynol. prayoglife.comchemspider.com

Isomerism plays a crucial role in defining the properties and function of these compounds. For unsaturated alcohols, two main types of isomerism are relevant:

Positional Isomerism: This refers to the different possible locations of the unsaturated bond and the hydroxyl group along the carbon chain. For example, besides this compound, other positional isomers exist, such as 9-Octadecyn-1-ol. atamanchemicals.com

Geometric (Cis/Trans or E/Z) Isomerism: This is specific to alkenols and describes the spatial arrangement of substituents around the double bond. It does not apply to the triple bond of alkynols. libretexts.org The corresponding alkene to this compound is 11-Octadecen-1-ol, which exists as two geometric isomers:

(Z)-11-Octadecen-1-ol (also known as cis-11-Octadecen-1-ol or cis-vaccenyl alcohol). larodan.com

(E)-11-Octadecen-1-ol (also known as trans-11-Octadecen-1-ol or trans-vaccenyl alcohol). larodan.com

These isomers often have distinct physical properties and biological activities. The subtle difference in structure can lead to significant changes in how the molecule interacts with biological systems.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structure Type |

|---|---|---|---|---|

| This compound | 84999-79-1 | C18H34O | 266.47 | Alkyne |

| (Z)-11-Octadecen-1-ol | 62972-93-4 | C18H36O | 268.48 | Z-Alkene (cis) |

| (E)-11-Octadecen-1-ol | 57716-88-8 | C18H36O | 268.48 | E-Alkene (trans) |

Research Trajectories for Hydrocarbon-Derived Alcohols

Research into hydrocarbon-derived alcohols is driven by their wide range of applications, from industrial chemicals to next-generation biofuels. precedenceresearch.com A significant area of research focuses on developing sustainable and efficient synthesis methods.

Historically, industrial-scale production of long-chain fatty alcohols has utilized methods like the Ziegler process, which starts from aluminum, hydrogen, and ethylene (B1197577) to produce alcohols with chain lengths up to C30. google.comgoogle.com Another established method is the high-pressure hydrogenation of fatty acids or their esters, typically derived from natural fats and oils like erucic acid or fish oil. google.com

More recent research trajectories are exploring renewable feedstocks and advanced catalytic processes. mdpi.com One promising avenue is the conversion of biomass into alcohols. Acetone-butanol-ethanol (ABE) fermentation, a process that has been used for over a century, can produce primary alcohols from renewable sources. mdpi.com Current research aims to upgrade these shorter-chain alcohols into longer-chain hydrocarbons suitable for advanced biofuels through chemo-catalytic applications. mdpi.com Additionally, there is growing interest in converting synthesis gas (syngas), which can be derived from biomass, into low-carbon mixed alcohols that can be used as clean fuels or valuable chemical products. rsc.org These modern approaches focus on creating more sustainable pathways to produce long-chain alcohols and reduce dependence on fossil fuels. bohrium.com

Nomenclature Discrepancies and their Implications for Research Scope

The systematic naming of organic compounds is governed by IUPAC nomenclature to ensure clarity and avoid ambiguity. unacademy.com For alkynes, the suffix "-yne" indicates the presence of a C≡C triple bond. reactory.belibretexts.org When an alcohol functional group is also present, it takes priority, and the suffix becomes "-ynol". libretexts.orglibretexts.org The position of the triple bond and the hydroxyl group are indicated by numbers in the name, with the numbering of the carbon chain starting from the end closest to the principal functional group (the alcohol). libretexts.org

Despite these rules, discrepancies in nomenclature can arise in chemical databases and literature, which can significantly impact research. A notable issue is the potential for confusion between structurally similar compounds, such as an alkynol and its corresponding alkenol. For example, some databases have incorrectly associated the CAS number for (Z)-11-Octadecen-1-ol (62972-93-4) with this compound. lookchem.com The correct CAS number for this compound appears to be 84999-79-1. prayoglife.comalfa-chemistry.com

Such inconsistencies can complicate literature searches, leading researchers to retrieve irrelevant data or miss pertinent studies. An accurate understanding of nomenclature and a critical approach to verifying compound identifiers like CAS numbers are essential for precise scientific investigation in this area.

Structure

3D Structure

属性

CAS 编号 |

84999-79-1 |

|---|---|

分子式 |

C18H34O |

分子量 |

266.5 g/mol |

IUPAC 名称 |

octadec-11-yn-1-ol |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-6,9-18H2,1H3 |

InChI 键 |

KBXVVQABHGYBML-UHFFFAOYSA-N |

SMILES |

CCCCCCC#CCCCCCCCCCCO |

规范 SMILES |

CCCCCCC#CCCCCCCCCCCO |

产品来源 |

United States |

Natural Occurrence and Ecological Roles

Isolation from Biological Matrices

The identification and isolation of 11-Octadecyn-1-ol are predominantly linked to entomological studies. Its occurrence in other biological systems is less defined, though the presence of similar acetylenic compounds in plants, fungi, and marine life suggests potential, yet unexplored, reservoirs.

This compound is noted not as a direct pheromone but as a crucial synthetic intermediate for insect semiochemicals. jaydevchemicals.comprayoglife.com It is specifically used in the synthesis of (Z)-11-Octadecenal, which is a component of the sex pheromone for moths in the Earias genus, commonly known as bollworms. jaydevchemicals.com This highlights its importance in the chemical ecology of these insects, where the precise structure of pheromonal components is critical for species-specific attraction and mating.

Table 1: Entomological Significance of this compound

| Species (Common Name) | Associated Pheromone Component | Role of this compound |

|---|

Natural acetylenic alcohols and their derivatives have been isolated from a wide array of plant species and fungi. mmsl.cz These compounds often exhibit various biological activities. For instance, research has identified compounds like 8,11-octadecadiynoic acid methyl ester in the plant Pluchea glutinosa and (R)-(-)-14-Methyl-8-hexadecyn-1-ol in the fungus Aspergillus fumigatus. nih.govresearchgate.net However, the direct isolation of this compound from botanical or fungal extracts is not specifically documented in current research literature. The presence of structurally similar alkynols and alkynoic acids in these kingdoms points to the existence of biosynthetic pathways for producing triple-bonded fatty acid derivatives. mmsl.czbiotech-asia.org

Acetylenic lipids have also been discovered in marine invertebrates. mmsl.cz For example, ctenophores (comb jellies) are known to contain various fatty alcohols. mmsl.cz While compounds like cis-11-docosen-1-ol are found in high proportions in the lipids of these organisms, the specific identification of this compound in aquatic life has not been reported. mmsl.cz The potential for its existence remains, given the diverse and often unique lipid structures found in marine ecosystems.

Botanical and Fungal Extracts[3],

Role as Semiochemicals in Interspecies Communication

This compound's primary ecological role is categorized within the realm of semiochemicals, specifically as a synthetic precursor to a pheromone. jaydevchemicals.comprayoglife.com Pheromones are chemical signals that trigger a social response in members of the same species. In the case of Earias moths, the final product derived from this compound, (Z)-11-Octadecenal, is a key component of the female-produced sex pheromone that attracts males. jaydevchemicals.com This function is critical for the reproductive success and continuation of the species. The use of such specific molecules ensures that communication is not misinterpreted by other, non-target species, thereby maintaining reproductive isolation.

Environmental Distribution and Reservoirs

There is limited specific information available regarding the environmental distribution and persistence of this compound. Fatty alcohols, in general, are known to originate from both natural and anthropogenic sources. rsc.org Naturally, they are produced by a wide range of organisms including bacteria, plants, and animals. atamanchemicals.com The environmental fate of long-chain alcohols is influenced by factors such as water solubility and their tendency to partition into the lipid phase of organisms. researchgate.net However, without specific studies on this compound, its environmental reservoirs, degradation pathways, and potential for bioaccumulation remain largely uncharacterized.

Biosynthesis and Metabolic Transformations in Biological Systems Non Human

Enzymatic Pathways Leading to 11-Octadecyn-1-ol and Analogues

The biosynthesis of this compound, a C18 acetylenic fatty alcohol, is closely linked to fatty acid synthesis pathways. In many insects, long-chain fatty acids serve as the initial building blocks. The introduction of the characteristic triple bond at the 11th carbon position is a critical step, catalyzed by specialized enzymes. While the precise "Δ11-acetylenase" responsible for converting cis-vaccenic acid (18:1Δ11c) to an yne-containing precursor of this compound has been proposed, the broader class of enzymes known as fatty acid desaturases are fundamental to creating unsaturation in the fatty acid chain. nih.gov These enzymes, such as Δ9- and Δ12-desaturases, introduce double bonds at specific locations, which can be precursors to the formation of acetylenic bonds. nih.gov

Analogues of this compound, such as other long-chain acetylenic alcohols, are also synthesized through similar enzymatic pathways. For instance, the biosynthesis of crepenynic acid, stearolic acid, and tariric acid are foundational to many acetylenic natural products. nih.gov The synthesis of these analogues often involves a cascade of enzymes, including those for fatty acid synthesis, desaturation, and functional group interconversion. acs.org

| Enzyme Class | Function | Example Substrate/Product | Organism Type |

|---|---|---|---|

| Fatty Acid Synthase (FAS) | De novo synthesis of saturated fatty acids | Acetyl-CoA/Malonyl-CoA → Palmitic acid/Stearic acid | General |

| Fatty Acid Desaturase (e.g., Δ9, Δ12) | Introduction of double bonds into fatty acid chains | Stearic acid → Oleic acid | Insects, Plants, Fungi |

| Acetylenase | Formation of a triple bond | Oleic acid derivative → Acetylenic fatty acid | Insects, Plants |

| Fatty Acyl-CoA Reductase | Reduction of fatty acyl-CoA to fatty alcohol | 11-Octadecynoyl-CoA → this compound | Insects |

Biotransformation Processes in Microorganisms and Invertebrates

Microorganisms and invertebrates possess diverse enzymatic machinery capable of transforming xenobiotic compounds, including acetylenic alcohols like this compound. mmsl.cz Biotransformation is a key process for detoxifying foreign substances or for producing biologically active metabolites. medcraveonline.com These transformations often involve reactions such as oxidation, reduction, and hydrolysis. mdpi.com

In microorganisms, such as bacteria and fungi, the biotransformation of long-chain alcohols can lead to a variety of products. medcraveonline.com For example, some bacteria can utilize long-chain alkanes and fatty alcohols as carbon sources, initiating their degradation through oxidation. google.com The initial step is often the oxidation of the alcohol to the corresponding aldehyde and then to the carboxylic acid, which can then enter the β-oxidation pathway for complete breakdown.

Invertebrates, particularly insects, utilize this compound as a precursor for the synthesis of sex pheromones. alfa-chemistry.com For instance, it is a precursor to (Z)-11-Octadecenal in species of the Earias genus. alfa-chemistry.com This conversion from the alcohol to the aldehyde is a critical biotransformation step in the production of the active pheromone component.

Oxidative and Reductive Metabolic Cycles

The metabolism of this compound in non-human biological systems involves both oxidative and reductive processes. These cycles are crucial for both the synthesis and degradation of the compound.

Oxidative Metabolism: The primary oxidative pathway for long-chain alcohols is their conversion to fatty acids. Fatty alcohol oxidases or dehydrogenases catalyze the oxidation of the alcohol group (-CH₂OH) to an aldehyde (-CHO), which is then further oxidized to a carboxylic acid (-COOH) by an aldehyde dehydrogenase. google.com Once converted to the corresponding fatty acid, it can be degraded through the β-oxidation cycle to generate energy. The cytochrome P450 enzyme superfamily is also known to be involved in the oxidation of a wide range of substrates, including fatty acids and their derivatives. mdpi.com

Reductive Metabolism: Reductive processes are central to the biosynthesis of this compound from its fatty acid precursor. As mentioned earlier, fatty acyl-CoA reductases are responsible for the reduction of the activated carboxyl group to the alcohol. Additionally, the triple bond of the alkyne can potentially undergo reduction. For example, the reduction of an alkyne to a cis-alkene is a known reaction in the synthesis of some insect pheromones, often catalyzed by specific reductases.

Precursor Utilization and Metabolite Profiles

The primary precursor for the biosynthesis of this compound is understood to be oleic acid (or its isomer, vaccenic acid), which is a common C18 monounsaturated fatty acid. nih.gov The metabolic pathway likely proceeds through the desaturation of the existing double bond to form the triple bond, followed by the reduction of the carboxylic acid group.

The metabolite profile resulting from the presence of this compound can vary depending on the organism and its metabolic capabilities. In insects that use it as a pheromone precursor, the primary metabolites would include the corresponding aldehyde, (Z)-11-Octadecenal, and potentially the acetate (B1210297) ester if further enzymatic modification occurs. alfa-chemistry.com

In organisms where this compound is treated as a xenobiotic or a carbon source, the metabolite profile would reflect its degradation. This would include the 11-octadecynoic acid, and subsequently, the shorter-chain fatty acids resulting from β-oxidation. The detection of specific metabolites can provide insights into the metabolic pathways active within a particular organism. For instance, the identification of Z,Z-3,13-Octadecedien-1-ol in the fungus Penicillium javanicum points to the complex lipid metabolism occurring in microorganisms. biotech-asia.org

| Compound Type | Compound Name | Role |

|---|---|---|

| Precursor | Oleic acid / Vaccenic acid | Initial substrate for biosynthesis |

| Intermediate | 11-Octadecynoyl-CoA | Activated form prior to reduction |

| Metabolite | (Z)-11-Octadecenal | Pheromone component derived from this compound |

| Metabolite | 11-Octadecynoic acid | Oxidation product |

Synthetic Methodologies and Chemoenzymatic Approaches

Total Synthesis Strategies for 11-Octadecyn-1-ol and Stereoisomers

The complete synthesis of this compound and its chiral counterparts often involves multi-step sequences that strategically build the carbon skeleton and introduce the requisite functional groups. A common approach employs acetylide coupling reactions to construct the 18-carbon chain.

One notable total synthesis of a related compound, (Z)-17-methyl-13-octadecenoic acid, provides a blueprint for constructing similar long-chain molecules. nih.gov This strategy began with the coupling of (trimethylsilyl)acetylene to a protected 12-bromo-1-dodecanol. nih.gov Subsequent deprotection of the trimethylsilyl (B98337) group yielded a terminal alkyne. nih.gov A second acetylide coupling with an appropriate alkyl bromide, in this case, 3-methyl-1-bromobutane, extended the carbon chain to form the iso-branched alkyne. nih.gov Deprotection of the alcohol protecting group then afforded 17-methyl-13-octadecyn-1-ol. nih.gov This alkynol was then catalytically hydrogenated using Lindlar's catalyst to produce the (Z)-alkenol, which was subsequently oxidized to the carboxylic acid. nih.gov A similar linear strategy, omitting the branched alkyl bromide in the second coupling, can be adapted for the synthesis of this compound.

The synthesis of stereoisomers, such as the (R)- and (S)-enantiomers, necessitates the use of chiral starting materials or asymmetric reactions. Chemoenzymatic strategies have proven effective in achieving high enantioselectivity. For instance, the asymmetric total synthesis of (-)-gymnasterkoreayne G, a polyacetylenic natural product, utilized an Amano lipase (B570770) AK-catalyzed resolution to establish key stereocenters. researchgate.net Such enzymatic methods could be applied to generate chiral precursors for the synthesis of enantiomerically pure this compound.

Directed Functionalization and Alkynylation/Alkenylation Reactions

Directed functionalization reactions offer a powerful means to introduce the alkyne or alkene moiety at a specific position within a hydrocarbon chain. These methods often rely on a directing group to control the regioselectivity of the reaction.

Palladium-catalyzed reactions have been extensively developed for the hydrocarbofunctionalization of alkenes with alkynes. acs.org For example, an 8-aminoquinoline (B160924) (AQ) auxiliary can direct the regioselective hydroalkynylation of unactivated alkenes. acs.org This approach involves the formation of a five-membered palladacycle intermediate, which facilitates the reaction of 3-alkene carboxamides with terminal alkynes to yield γ-alkynylated products. acs.org

Copper-catalyzed hydroalkylation of alkynes is another valuable method for forming C-C bonds with high stereo- and regioselectivity. nih.gov The choice of ligand is crucial, with bulky phosphine (B1218219) ligands like DTBM-dppf proving optimal for achieving Z-configured trisubstituted alkenes. nih.gov This methodology has been successfully applied to a range of (hetero)aryl-substituted alkenes. nih.gov

Furthermore, the development of enolate alkynylation provides a novel approach to constructing complex molecular cores. nih.govrsc.org This method has been successfully applied to a variety of substrates, including esters, amides, ketones, and thioesters, demonstrating its broad applicability in natural product synthesis. nih.gov

Regioselective and Stereoselective Syntheses

Achieving high regioselectivity and stereoselectivity is a paramount goal in modern organic synthesis. Several methodologies have been developed to control the outcome of alkyne and alkene formation.

Regioselective Synthesis:

Palladium-Catalyzed Hydroarylation/Hydroalkenylation: A palladium(II)-catalyzed approach enables the regioselective synthesis of allylic and homoallylic systems from terminal alkynes containing a heteroatom. rsc.org This method is highly regioselective and scalable, utilizing a mild base and a low catalyst loading. rsc.org

Photoinitiated Denitrogenation: A novel, photoinitiated method allows for the regioselective synthesis of 2-substituted indoles from benzotriazoles and terminal alkynes under mild conditions. researchgate.net

Electrochemical Aminosulfonation: Electrochemical methods have been employed for the regioselective aminosulfonation of alkynes, offering a green and efficient route to functionalized alkenes. rudn.ru

Stereoselective Synthesis:

Copper-Catalyzed Oxidation: (E)-Alkenyl sulfones can be synthesized stereoselectively from alkynes via copper-catalyzed oxidation of sodium sulfinates. organic-chemistry.org

Z-Selective Dibromination: An unprecedented silver- and methanesulfonic acid-cocatalyzed method has been developed for the direct Z-selective synthesis of 1,2-cis-dibromoalkenes from alkynes. rsc.org

Hydroboration and Transmetalation: A highly stereoselective one-pot procedure for the synthesis of (E)-vinylstannanes from alkynes involves hydroboration followed by a boron-to-tin transmetalation. orgsyn.org

| Reaction Type | Catalyst/Reagent | Selectivity | Product |

| Hydroarylation/Hydroalkenylation | PdCl₂(PPh₃)₂ / KOAc | Regioselective | Allylic/Homoallylic Systems |

| Dibromination | Ag–CH₃SO₃H | Z-selective | 1,2-cis-dibromoalkenes |

| Oxidation | CuI-bpy | Stereoselective | (E)-Alkenyl sulfones |

| Hydroboration/Transmetalation | Dicyclohexylborane / Bu₃SnOMe | Stereoselective | (E)-vinylstannanes |

Scalable Production Methods for Research and Industrial Precursors

The transition from laboratory-scale synthesis to scalable production is crucial for the availability of this compound and its precursors for research and potential industrial applications.

Flow chemistry offers a promising avenue for the scalable synthesis of alkynes. A deoxygenative alkynylation of alcohols has been developed using flow photochemistry, which allows for efficient reaction times and good yields. researchgate.net This method is tolerant of a wide range of functional groups and has been demonstrated on a gram scale. researchgate.net Another flow-based system, Flow-IEG, has been used for the iterative synthesis of long-chain aliphatic esters, demonstrating the potential for producing significant quantities of material. pnas.org

Industrially, the primary alkyne, acetylene (B1199291), is produced on a massive scale by the partial oxidation of natural gas. unacademy.com Propyne is also produced through the thermal cracking of hydrocarbons. unacademy.com While not directly applicable to the synthesis of a specialized molecule like this compound, these industrial processes highlight the established infrastructure for handling and producing basic alkyne building blocks.

For long-chain alcohols, such as the related cis-9-octadecen-1-ol (oleyl alcohol), production often involves the reduction of fatty acid esters. atamanchemicals.com The Bouveault–Blanc reduction, using sodium and an alcohol, is a classic method that can selectively reduce the ester group without affecting the double bond. atamanchemicals.com Such reduction methods could be adapted for the large-scale production of this compound from the corresponding alkynoic acid or its ester.

| Method | Key Features | Scale |

| Flow Photochemistry | Deoxygenative alkynylation of alcohols, short residence times | Gram-scale |

| Flow-IEG | Iterative ester coupling, continuous process | Grams per hour |

| Bouveault–Blanc Reduction | Selective reduction of esters to alcohols | Industrial |

Chemical Derivatization and Structural Modification

Esterification and Etherification Protocols

The conversion of the terminal hydroxyl group of 11-octadecyn-1-ol into an ester or ether is a fundamental derivatization strategy. These reactions modify the polarity and chemical reactivity of the molecule, yielding compounds suitable for various applications.

Esterification is a common transformation, and several protocols can be employed. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a standard method. masterorganicchemistry.comorgoreview.com The reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com For long-chain alcohols like this compound, enzymatic methods offer a milder and often more selective alternative. medcraveonline.com Lipases are frequently used to catalyze the esterification of fatty alcohols, including acetylenic ones, under gentle conditions. medcraveonline.comresearchgate.net Modern methods, such as palladium-catalyzed oxidative carbonylation, can also produce esters from alcohols and alkynes rsc.org.

Table 1: Selected Esterification Protocols for Alcohols

| Protocol | Reagents | Catalyst/Conditions | Product |

| Fischer-Speier Esterification | Carboxylic Acid (R'-COOH) | H₂SO₄ or TsOH, Heat | 11-Octadecynyl ester |

| Acylation | Acid Chloride (R'-COCl) | Pyridine or Et₃N | 11-Octadecynyl ester |

| Enzymatic Esterification | Carboxylic Acid or Ester | Lipase (B570770), Mild temperature | 11-Octadecynyl ester |

| Mitsunobu Reaction | Carboxylic Acid, PPh₃, DIAD/DEAD | Room temperature | 11-Octadecynyl ester |

Etherification protocols can also be applied to this compound. The most common method for synthesizing ethers is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. For long-chain alcohols, acid-catalyzed dehydration can produce symmetrical ethers, although the selectivity may decrease with increasing chain length due to mass transfer limitations. osti.gov Research has also demonstrated transition-metal-free methods for coupling alkynols with certain substrates to form ethers under the influence of a suitable base rsc.org.

Halogenation and Oxidation Reactions

The functional group transformation of the primary alcohol in this compound through halogenation and oxidation reactions opens pathways to a variety of important synthetic intermediates.

Halogenation involves the replacement of the hydroxyl group with a halogen atom. This can be achieved using several standard reagents, with the choice depending on the desired halogen. For chlorination, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are effective. Bromination is typically accomplished with phosphorus tribromide (PBr₃) or a mixture of sodium bromide and sulfuric acid. medchemexpress.com For the synthesis of the corresponding iodoalkane, a mixture of red phosphorus and iodine is commonly used. medchemexpress.com These reactions are generally chemoselective for the alcohol, leaving the internal alkyne group intact under standard conditions.

Oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the oxidant used.

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium Chlorochromate (PCC) or conditions for a Swern oxidation (using dimethyl sulfoxide (B87167) activated by oxalyl chloride) are effective for converting primary alcohols, including acetylenic alcohols, into their corresponding aldehydes. researchgate.netmasterorganicchemistry.comacs.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. masterorganicchemistry.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and Jones reagent (CrO₃ in H₂SO₄/acetone). researchgate.net It is important to note that these harsh conditions can also lead to the oxidative cleavage of the alkyne triple bond, resulting in a mixture of carboxylic acid products msu.edu.

Table 2: Halogenation and Oxidation Reactions of Primary Alcohols

| Reaction | Reagent(s) | Product from this compound |

| Chlorination | SOCl₂, PCl₅ | 1-Chloro-11-octadecyne |

| Bromination | PBr₃, HBr/H₂SO₄ | 1-Bromo-11-octadecyne |

| Iodination | P/I₂ | 1-Iodo-11-octadecyne |

| Mild Oxidation | PCC, Swern Oxidation | 11-Octadecynal |

| Strong Oxidation | KMnO₄, Jones Reagent | 11-Octadecynoic acid* |

| Note: Potential for alkyne cleavage with strong oxidants. |

Synthesis of Conjugates and Polymeric Architectures

The bifunctional nature of this compound makes it a valuable building block for creating more complex molecular structures, including conjugates and polymers.

Synthesis of Conjugates: The alcohol functionality serves as a handle for attaching this compound to other molecules to form conjugates. This is typically achieved through esterification or etherification. For instance, it can be esterified with biologically active carboxylic acids to create lipophilic prodrugs or signaling molecules. This approach has been used in the synthesis of pheromone esters, where long-chain alcohols are conjugated with specific acids rsc.org. Similarly, it can be linked to dyes, reporter molecules, or other functional moieties to generate specialized chemical probes.

Polymeric Architectures: this compound can be incorporated into polymeric structures through several strategies.

Direct Polymerization: Acetylenic compounds can undergo polymerization, sometimes induced by radiation, to form polyene backbones. dtic.mil However, this method can be difficult to control.

Polymerization of Derivatives: A more controlled approach involves first converting the alcohol into a polymerizable monomer. For example, this compound can be reacted with acryloyl chloride or methacryloyl chloride to form 11-octadecynyl acrylate (B77674) or methacrylate. These monomers can then undergo free-radical polymerization to create a polymer (e.g., poly(11-octadecynyl acrylate)) where the long acetylenic chain is a pendant group off the main polymer backbone. This leaves the alkyne available for potential post-polymerization modification.

Structure-Reactivity Relationships in Derivatives

The chemical behavior of this compound and its derivatives is governed by the interplay between its long hydrophobic alkyl chain, the primary alcohol, and the internal alkyne.

The most significant aspect of its reactivity is chemoselectivity . Many reagents can be chosen to react selectively with the alcohol group while leaving the alkyne untouched. For example, mild oxidation with PCC or halogenation with SOCl₂ targets the alcohol specifically. Conversely, reactions like catalytic hydrogenation can be directed to reduce the alkyne to an alkene (using Lindlar's catalyst for cis-alkene) or an alkane (using Pd/C) without affecting the alcohol. However, strong oxidizing agents like ozone or hot potassium permanganate will cleave the carbon-carbon triple bond, demonstrating a limitation of this chemoselectivity msu.edu.

The position of the alkyne has critical implications for reactivity. As an internal alkyne , it is less reactive in some coupling reactions than terminal alkynes and is not acidic. Furthermore, because it is an unsymmetrical internal alkyne (flanked by a C₆ and a C₁₀ chain), addition reactions across the triple bond will generally produce a mixture of two constitutional isomers. For example, hydroboration-oxidation of the alkyne would not yield an alcohol, but rather a mixture of undecan-7-one and undecan-6-one after tautomerization of the intermediate enols pearson.com.

Finally, the long C₁₈ hydrocarbon chain imparts significant lipophilicity to the molecule and its derivatives. This influences physical properties such as solubility, requiring nonpolar organic solvents for most reactions, and also affects the properties of resulting materials, such as promoting self-assembly in conjugates or lowering the glass transition temperature in polymers.

Biological Activities and Mechanistic Studies Excluding Human Clinical Data

Insect Pheromone and Semiochemical Activity Profiling

11-Octadecyn-1-ol and its structural analogs, such as (Z)-11-octadecen-1-ol (vaccenyl alcohol), are recognized for their roles as semiochemicals, which are chemicals involved in communication between organisms. pherobase.comgerli.com These compounds can act as pheromones, substances that trigger a social response in members of the same species. wur.nl

The acetate (B1210297) derivative of the corresponding alkene, (11Z)-11-octadecen-1-ol acetate, also known as 11-cis vaccenyl acetate, is a well-documented male-specific mating pheromone in some insect species. caymanchem.com The activity of these semiochemicals is highly specific and can be influenced by their isomeric form. oup.com For instance, in the rice leaf folder, Cnaphalocrocis medinalis, (Z)-13-octadecen-1-ol was found to reduce the attractiveness of a pheromone blend to male moths. cabidigitallibrary.org

The detection of these chemical signals is mediated by specialized olfactory neurons in insects. This specificity ensures that the behavioral response is triggered only by the correct compound, which is crucial for processes like mating and aggregation. wur.nl

Table 1: Examples of 11-Octadecen-1-ol and Related Compounds in Insect Communication

| Compound | Insect Species | Type of Activity | Reference |

| (Z)-11-octadecen-1-ol | North American male bumblebees | Marking secretion from labial glands | medchemexpress.com |

| (Z)-13-octadecen-1-ol | Cnaphalocrocis medinalis (rice leaf folder) | Pheromone component (antagonist) | cabidigitallibrary.org |

| (Z)-11-eicosen-1-ol | Honeybee (Apis mellifera) | Alarm pheromone component | gerli.comnih.gov |

| (11Z)-11-octadecen-1-ol acetate | Drosophila melanogaster | Male-specific mating pheromone | caymanchem.com |

Antimicrobial Efficacy in In Vitro and Model Systems

Certain long-chain unsaturated alcohols and their derivatives have demonstrated antimicrobial properties in laboratory settings. researchgate.net While direct studies on the antimicrobial activity of this compound are limited, research on structurally similar compounds provides insight into its potential. For example, various fatty acid alcohols have been shown to possess antibacterial activity. frontiersin.org

The proposed mechanism for some of these lipophilic compounds involves disruption of the bacterial cell membrane, which can impair cellular energy generation and enzyme activity, ultimately leading to cell lysis. frontiersin.org The effectiveness of some antimicrobial agents can be enhanced under acidic conditions, which may be due to the increased affinity for the outer membrane of Gram-negative bacteria. mdpi.com

It's important to note that many plant extracts containing a variety of phytochemicals, including unsaturated alcohols, have shown antimicrobial effects. ajol.infoajpp.in However, attributing the activity solely to one compound within a complex mixture is challenging.

Plant Growth Regulation and Phytochemical Interactions

Currently, there is limited direct evidence to suggest that this compound functions as a plant growth regulator in the same vein as auxins, cytokinins, or gibberellins. byjus.comsigmaaldrich.com However, various long-chain alcohols and fatty acids are naturally present in plants and are involved in a range of physiological processes. researchgate.netsci-hub.se

Some studies have identified octadecen-1-ol as a phytochemical component in certain plant extracts. ajpp.inresearchgate.net These extracts may exhibit biological activities, but the specific contribution of this compound to these effects has not been elucidated. The interaction between different phytochemicals within a plant can be complex and synergistic. gerli.com

Interactions with Non-Human Biological Receptor Systems

The primary interaction of this compound and related semiochemicals in non-human systems occurs at the level of olfactory receptors in insects. These receptors are typically located in the antennae and are highly specialized to detect specific chemical structures. The binding of a pheromone to its receptor initiates a signal transduction cascade that results in a behavioral response.

In some cases, structurally similar molecules can act as antagonists, binding to the receptor without activating it, thereby blocking the action of the natural pheromone. oup.com This principle is utilized in some pest management strategies.

Beyond insect olfactory systems, some long-chain lipids and their derivatives can interact with other receptor systems. For instance, certain sphingolipid derivatives have been shown to interact with sphingosine (B13886) kinase, an enzyme involved in cellular signaling pathways in various organisms, including mammals. nih.gov However, specific research on this compound in this context is lacking.

Role in Animal Physiology and Behavior

The most significant role of this compound and its analogs in animal physiology and behavior is as a semiochemical, primarily in insects. pherobase.comgerli.com These compounds are crucial for coordinating mating, aggregation, and alarm responses. wur.nl

In honeybees (Apis mellifera), the related compound (Z)-11-eicosen-1-ol is a component of the alarm pheromone. nih.gov An increase in this compound has been associated with infections by the microsporidian gut parasite Nosema ceranae, suggesting it may play a role in the social immune response of the colony. nih.gov

In some wasps and bumblebees, (Z)-11-octadecen-1-ol is used as a marking secretion on flight paths. medchemexpress.com This chemical marking helps guide individuals and is a form of spatial communication.

Beyond insects, long-chain fatty alcohols are components of lipids in various animals and are involved in numerous physiological processes, though specific roles for this compound are not well-defined. uni-regensburg.deuzh.ch

Advanced Analytical Techniques for Elucidation and Quantification

Chromatographic Separation Techniques for Complex Mixtures (e.g., GC, HPLC)

Chromatographic methods are fundamental for isolating 11-Octadecyn-1-ol from intricate mixtures, a necessary step prior to its identification and quantification.

Gas Chromatography (GC) is a powerful tool for separating volatile compounds. When coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), it allows for the effective separation and analysis of this compound. For instance, in the analysis of insect pheromones, GC-MS has been instrumental in identifying (Z)-11-octadecen-1-ol in the labial gland secretions of various bumblebee species. nih.gov The technique has also been used to analyze ovipositor washings of the yellow rice stem borer, Scirpophaga incertulas, where (Z)-11-hexadecen-1-ol and other related compounds were detected. researchgate.net The retention time in GC is a key parameter for identification, as demonstrated in the analysis of the E and Z isomers of related allylic alcohols, where distinct retention times were observed. beilstein-journals.org

High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for less volatile or thermally labile compounds. While specific HPLC methods for this compound are not extensively detailed in the provided results, the principles of reverse-phase (RP) HPLC are applicable. sielc.comsielc.com For similar long-chain alcohols, RP-HPLC methods using acetonitrile (B52724) and water as the mobile phase have been developed, and these can be adapted for this compound analysis. sielc.comsielc.com Such methods are scalable and can be used for both analytical and preparative separations. sielc.comsielc.com

Interactive Data Table: GC and HPLC Parameters for Related Compounds

| Compound | Analytical Method | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Reference |

| (Z)-11-Octadecen-1-ol | GC-MS, GC-FTIR | Not specified | Not specified | MS, FTIR | nih.gov |

| E/Z Isomers of an Allylic Alcohol | GC-MS | Not specified | Initial temp. 80°C, max. temp. 280°C, rate 15°C/min | MS | beilstein-journals.org |

| (Z)-11-Hexadecen-1-ol | GC-FID | Polar column | Not specified | FID | researchgate.net |

| (E)-11-Tetradecen-1-ol | RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not specified | sielc.com |

| (Z)-11-Hexadecen-1-ol | RP-HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not specified | sielc.com |

High-Resolution Mass Spectrometry for Structural Characterization (e.g., HRMS, DART-MS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. This is crucial for confirming the identity of this compound and distinguishing it from isomers. For example, HRMS has been used to confirm the elemental composition of synthesized allylic alcohols, providing confidence in their structural assignments. beilstein-journals.org In a study on honeybee colonies, high-resolution accurate mass gas chromatography–quadrupole time of flight mass spectrometry (GC-QTOF-MS) was used to generate exposome profiles, which could include compounds like this compound. royalsocietypublishing.org

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples with minimal preparation. It has been employed in the non-target screening of chemicals in consumer products, demonstrating its utility for the rapid identification of compounds like fatty alcohols. mdpi.com A patent for green tea extracts mentions the use of DART-MS to obtain a chromatogram of various components, including long-chain alcohols. google.com

Spectroscopic Methods for Functional Group Analysis (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) Spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, FT-IR can detect the characteristic absorption bands for the hydroxyl (-OH) group and the alkyne (C≡C) triple bond. The stretching vibration of the O-H bond in alcohols typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C≡C triple bond stretch is expected in the 2100-2260 cm⁻¹ region, though it may be weak or absent in symmetrically substituted alkynes. Studies on the related compound, cis-9-octadecen-1-ol, have utilized FT-IR to investigate self-association through hydrogen bonding of the hydroxyl group. capes.gov.br FT-IR has also been used in conjunction with GC-MS for the analysis of bumblebee labial gland secretions containing (Z)-11-octadecen-1-ol. nih.gov

Interactive Data Table: Characteristic FT-IR Bands for Alcohols

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Notes | Reference |

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 (broad) | Characteristic of alcohols. | capes.gov.br |

| Hydroxyl (-OH) | O-H Stretch (free) | ~3621 | Observed for monomeric species. | capes.gov.br |

| Alkyne (C≡C) | C≡C Stretch | 2100-2260 | May be weak or absent if symmetrical. | General knowledge |

NMR Spectroscopy for Detailed Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, including novel derivatives of this compound. Both ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the precise determination of the molecular skeleton and the position of functional groups.

While specific NMR data for this compound is not available in the provided search results, data for the related compound cis-11-octadecen-1-ol is available and can serve as a reference. spectrabase.com Furthermore, NMR data for halo-hydroxy-yne and halo-oxo-allenic fatty esters derived from methyl trans-11-octadecen-9-ynoate have been reported, showcasing the power of NMR in characterizing complex derivatives. aocs.org The chemical shifts of protons and carbons adjacent to the triple bond and hydroxyl group would be key identifiers for this compound and its derivatives.

Application in Trace Analysis and Environmental Monitoring

The detection of this compound at trace levels is significant, particularly in the context of it being a potential pheromone or semiochemical. Techniques combining chromatography and mass spectrometry, such as GC-MS, are well-suited for trace analysis due to their high sensitivity and selectivity. The identification of related long-chain alcohols in insect secretions, often present in nanogram quantities, highlights the capability of these methods. researchgate.net

In environmental monitoring, the concern is often the presence and persistence of chemicals in various matrices. While direct environmental monitoring data for this compound is scarce, the methods used for other fatty alcohols are applicable. For instance, non-target screening of cotton products for chemical residues has identified related compounds like (Z)-9-octadecen-1-ol, indicating the potential for such substances to be present in consumer goods and, by extension, the environment. mdpi.com The low water solubility of such long-chain alcohols suggests they are not likely to be mobile in aquatic environments. fishersci.com

Technological and Industrial Applications Excluding Medical/cosmetic/direct Human Use

Precursors in Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, a precursor is a compound that partakes in a chemical reaction to form another compound, essentially serving as a foundational building block. viclabs.co.uk 11-Octadecyn-1-ol, with its reactive alkyne and alcohol functional groups, holds potential as a precursor for the synthesis of novel polymers and materials. The triple bond can undergo various chemical transformations, such as polymerization, to create long-chain polymers with specific properties. nsf.govresearchgate.net

The synthesis of polymers can be achieved through various methods, including emulsion polymerization and Friedel-Crafts polycondensation. nsf.govmdpi.com While specific research detailing the polymerization of this compound is not abundant, the principles of polymer synthesis suggest its utility. For instance, the presence of the hydroxyl group could be utilized for creating polyesters or polyurethanes, while the alkyne group offers a site for addition reactions, potentially leading to cross-linked or functionalized polymers. The synthesis of polymers with narrow molecular mass distribution is crucial for achieving desired material properties and can be accomplished through techniques like interface-initiated room-temperature polymerization in emulsion gels. mdpi.com The development of such specialized polymers is integral to advancing materials with tailored thermal, mechanical, and optical properties.

It is important to note that the solvent used in high-temperature synthesis can sometimes polymerize itself. For example, 1-octadecene, a related C18 hydrocarbon, has been shown to polymerize at temperatures commonly used for nanocrystal synthesis. chemrxiv.orgnih.gov This highlights the need for careful selection of reaction conditions and solvents when using precursors like this compound to avoid unwanted side reactions and ensure the purity of the final polymeric material. chemrxiv.org

Components in Agrochemical Formulations (e.g., Bio-pesticides, Attractants)

This compound and its derivatives play a significant role in modern agriculture, particularly in the formulation of biopesticides and insect attractants. prayoglife.comhep.com.cn These compounds are often components of insect sex pheromones, which are chemical signals released by an organism to attract a mate. gerli.comnih.gov

One of the most well-documented uses of a closely related compound, (Z)-11-octadecen-1-ol, is as a component of the sex pheromone of the rice leaffolder moth, Cnaphalocrocis medinalis, a major pest of rice crops. hep.com.cnresearchgate.net The pheromone blend for this moth in Japan includes (Z)-11-octadecen-1-ol, along with other compounds. researchgate.net Synthetic versions of these pheromones are used in traps to monitor pest populations, helping farmers to determine the optimal timing for pest control measures. hep.com.cnresearchgate.net

Furthermore, research has shown that certain pheromone components can have inhibitory or antagonistic effects on other pest species. For instance, (Z)-11-octadecen-1-ol, a component of the C. medinalis pheromone, has been found to significantly reduce the capture of the rice stem borer, Chilo suppressalis, in traps baited with the latter's pheromone. dntb.gov.ua This suggests a potential application of this compound derivatives in disrupting the mating of multiple pest species.

The use of such semiochemicals is a cornerstone of Integrated Pest Management (IPM) strategies, which aim to control pests in an environmentally friendly manner, reducing the reliance on broad-spectrum synthetic pesticides. nih.gov

Table 1: Examples of this compound and Related Compounds in Agrochemicals

| Compound Name | Application | Target Pest |

|---|---|---|

| (Z)-11-Octadecen-1-ol | Sex pheromone component, attractant | Cnaphalocrocis medinalis (rice leaffolder moth) hep.com.cnresearchgate.net |

| (Z)-11-Octadecen-1-ol | Potential mating disruptor/antagonist | Chilo suppressalis (rice stem borer) dntb.gov.ua |

Role in Chemical Ecology Research Tools

Chemical ecology is the study of the chemical signals that mediate interactions between organisms. up.ac.zanih.gov this compound and its analogs are invaluable tools in this field, particularly in research focused on insect communication. prayoglife.comgerli.com By synthesizing and studying the effects of specific compounds like this compound, researchers can decipher the complex chemical language of insects. slu.se

This research has significant practical implications. Understanding which compounds attract or repel certain insects allows for the development of targeted and effective pest management strategies. up.ac.za For example, identifying the precise components of an insect's sex pheromone enables the creation of highly selective lures for monitoring traps. researchgate.net

Studies on the geographical variation of pheromone blends, such as those observed in the rice leaffolder moth, underscore the importance of having access to a range of specific chemical compounds for research. researchgate.net The Japanese population of C. medinalis uses a pheromone blend containing (Z)-11-octadecen-1-ol, which is different from the blends used by populations in the Philippines and India. researchgate.net This highlights the need for specific analytical standards and research chemicals to accurately study and manage distinct pest populations.

Moreover, chemical ecology research extends to understanding the interactions between different species. The discovery that components of the C. medinalis pheromone can interfere with the mating of C. suppressalis is a direct result of this line of inquiry and opens up new avenues for biorational pest control. dntb.gov.ua

Standards for Analytical Chemistry and Biochemical Research

In analytical chemistry and biochemical research, the availability of pure, well-characterized compounds is essential for accurate identification and quantification. This compound and its isomers serve as analytical standards in these fields. sigmaaldrich.com For instance, having a certified standard of (Z)-11-octadecen-1-ol allows researchers to definitively identify its presence in an extract from an insect's pheromone gland through techniques like gas chromatography-mass spectrometry (GC-MS). scbt.comnist.gov

These standards are crucial for quality control in the production of agrochemical products, ensuring that the synthetic pheromone lures contain the correct components in the proper ratios. They are also used in fundamental research to investigate the biochemical pathways of pheromone production and perception in insects. medchemexpress.eumedchemexpress.com

The use of such standards is not limited to insect-related research. Long-chain alcohols and their derivatives are ubiquitous in nature, and having access to pure standards is vital for a wide range of biochemical studies, including those on lipid metabolism and cell signaling.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 1-Octadecene |

| This compound |

| (E,E)-2,13-Octadecadien-1-ol acetate (B1210297) |

| (Z)-11-Octadecen-1-ol |

| (Z)-11-octadecenal |

| (Z)-13-octadecenal |

| (Z)-13-octadecen-1-ol |

| Chilo suppressalis |

| Cnaphalocrocis medinalis |

Future Research Directions and Unexplored Avenues

Elucidation of Complete Biosynthetic Pathways

The natural origin of many acetylenic lipids, often termed polyacetylenes, is rooted in fatty acid metabolism. nih.govresearchgate.net It is widely accepted that these compounds are derived from common fatty acid precursors, such as linoleic acid, through a series of enzymatic reactions. researchgate.net The crepenynate (B1232503) pathway, for instance, is a major route for polyacetylene biosynthesis in plants. oup.com This process involves enzymes like desaturases, which introduce double bonds, and specialized acetylenases that convert double bonds into triple bonds. nih.govoup.com

However, the precise enzymatic sequence that leads to the formation of 11-Octadecyn-1-ol remains to be fully detailed. Future research must focus on identifying the specific desaturases, acetylenases, and reductases involved, as well as the exact order of their actions—whether the alkyne is formed before or after chain-length modification and terminal alcohol reduction.

A promising approach involves the use of integrated omics technologies. By applying transcriptomics and proteomics to organisms known to produce long-chain acetylenic alcohols, researchers can identify candidate genes that are upregulated during compound production. oup.com Subsequent functional characterization of these genes, for example through expression in model organisms like Nicotiana benthamiana or yeast, can confirm their role in the pathway. usda.gov

| Research Approach | Objective | Key Technologies |

| Comparative Genomics | Identify conserved enzyme families (desaturases, acetylenases) in organisms producing related compounds. | Genome Sequencing, Bioinformatics |

| Transcriptomics | Pinpoint genes with elevated expression during active biosynthesis. | RNA-Seq, Microarrays |

| Functional Genetics | Validate the function of candidate genes in the biosynthetic pathway. | CRISPR/Cas9, RNAi, Heterologous Expression |

| Metabolomics | Identify and quantify pathway intermediates to map the reaction sequence. | LC-MS, GC-MS |

Discovery of Novel Biological Activities in Underexplored Organisms

Long-chain unsaturated alcohols are known to possess significant and diverse biological activities. For example, the structurally related olefinic alcohol, cis-11-octadecen-1-ol (vaccenyl alcohol), is recognized for its role as an insect pheromone. gerli.com Other polyacetylenic alcohols, such as falcarinol, have demonstrated potent anti-cancer activities. researchgate.net Given these precedents, this compound is a prime candidate for bioactivity screening.

Future research should systematically evaluate the compound against a broad spectrum of biological targets. A key area of focus should be on its potential role in chemical ecology. Investigations into its effects on insects, fungi, bacteria, and plants could reveal novel functions as a pheromone, an antimicrobial agent, or an allelopathic compound. bioone.orgroyalsocietypublishing.org Marine organisms, which are a rich source of unique polyacetylenes, represent a particularly underexplored environment where this compound or its derivatives might play a crucial ecological role. nih.gov High-throughput screening campaigns against various cell lines and microbial strains could uncover previously unknown therapeutic or agrochemical applications.

Development of Sustainable Synthetic Routes

The advancement of green chemistry principles offers a critical avenue for the future synthesis of this compound. Traditional multi-step organic syntheses often rely on harsh reagents, metal catalysts, and non-renewable starting materials. rsc.org Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.

One promising direction is the use of renewable resources. For instance, methods utilizing calcium carbide, which can be derived from renewable sources, as the acetylene (B1199291) source for alkynylation reactions present a greener alternative to traditional methods. rsc.orgrsc.org Another key area is the exploration of biocatalysis. The use of enzymes, such as lipases for esterification or specific hydroxylases for terminal functionalization of the corresponding alkyne, could provide highly selective and sustainable reaction pathways under mild conditions. google.com Furthermore, the development of metal-free organocatalytic systems for alkyne addition reactions could reduce toxic metal waste and simplify product purification. upi.edu

| Synthesis Strategy | Principle | Potential Advantages |

| Biocatalysis | Use of isolated enzymes or whole-cell systems for specific transformations. | High selectivity, mild conditions, reduced waste. |

| Organocatalysis | Employment of small organic molecules as catalysts instead of metals. | Lower toxicity, cost-effectiveness, stability. upi.edu |

| Renewable Feedstocks | Utilization of starting materials derived from renewable sources. | Reduced carbon footprint, sustainability. rsc.org |

| Flow Chemistry | Performing reactions in continuous flow reactors. | Improved safety, scalability, and efficiency. |

Integration into Advanced Functional Materials

The alkyne functional group is a highly versatile handle in materials science, primarily due to its participation in highly efficient "click chemistry" reactions. numberanalytics.com The unique structure of this compound, combining a reactive triple bond with a long, hydrophobic alkyl chain and a terminal hydroxyl group, makes it an attractive building block for advanced functional materials.

Future research should explore the integration of this compound into polymers. It can be used as a monomer in polymerization reactions or as a functionalizing agent to modify existing polymers. oup.com For example, the alkyne group can readily react with thiols (thiol-yne reaction) or azides (azide-alkyne cycloaddition) to form highly cross-linked or functionalized polymer networks. researchgate.netacs.org The terminal hydroxyl group offers an additional site for esterification or etherification, allowing the molecule to be grafted onto surfaces or incorporated into polyesters.

The presence of the long C18 aliphatic chain is expected to impart specific properties to the resulting materials, such as hydrophobicity, self-assembly capabilities, or liquid crystalline behavior. This could lead to the development of novel materials for applications such as:

Functional Coatings: Creating water-repellent or anti-fouling surfaces.

Drug Delivery Systems: Forming amphiphilic polymers for micelle or vesicle formation.

Advanced Resins and Composites: Acting as a cross-linking agent to enhance material properties.

Computational Chemistry and Molecular Modeling Studies

Computational and molecular modeling techniques are powerful tools for predicting the behavior of molecules and guiding experimental research. For this compound, these methods can provide invaluable insights into its properties and interactions at the molecular level.

Future research should employ molecular dynamics (MD) simulations to study the interaction of this compound with biological membranes. Similar to studies performed on unsaturated lipids, MD simulations can reveal how the molecule inserts into a lipid bilayer, the conformational changes it undergoes, and its effect on membrane properties like fluidity and thickness. aip.orgnih.govpnas.org This knowledge is crucial for understanding any observed biological activity.

Molecular docking studies can be used to screen this compound against libraries of protein targets to identify potential binding partners and predict its mode of action. nih.govmdpi.com Furthermore, quantum mechanics (QM) calculations can be used to investigate the electronic structure and reactivity of the alkyne bond, providing a deeper understanding of its role in chemical reactions and its potential for creating novel materials.

常见问题

Basic: What are the recommended methods for synthesizing and characterizing 11-Octadecyn-1-ol in a laboratory setting?

Methodological Answer:

Synthesis typically involves alkynylation reactions, such as the addition of terminal alkynes to carbonyl compounds under controlled conditions. For characterization:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the position of the alkyne group and hydroxyl moiety. Cross-reference with literature data for known alkynols .

- Infrared (IR) Spectroscopy : Identify the O-H stretch (~3200–3600 cm) and alkyne C≡C stretch (~2100–2260 cm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular formula accuracy. For new compounds, include elemental analysis to confirm purity (>95%) .

Experimental Reproducibility : Document reaction parameters (temperature, solvent, catalyst) meticulously to enable replication, as per journal guidelines .

Basic: What safety protocols should be followed when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors .

- Storage : Store in a sealed container under inert gas (e.g., nitrogen) in a cool, dry, well-ventilated area. Avoid proximity to ignition sources .

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. For spills, use absorbent materials like sand and dispose of as hazardous waste .

Advanced: How can researchers resolve discrepancies in spectroscopic data during the characterization of this compound derivatives?

Methodological Answer:

- Cross-Validation : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to resolve ambiguities in peak assignments. For example, NOESY or HSQC can clarify spatial relationships in complex structures .

- Contradiction Analysis : Systematically compare observed data with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

- Purity Checks : Re-crystallize the compound or use HPLC to rule out impurities causing anomalous signals .

Advanced: What experimental design strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

- Design of Experiments (DoE) : Vary parameters (catalyst loading, temperature, reaction time) to identify optimal conditions. Use response surface methodology for nonlinear relationships .

- In Situ Monitoring : Employ techniques like FT-IR or GC-MS to track reaction progress and terminate at peak yield .

- Byproduct Management : Introduce scavengers (e.g., molecular sieves for water removal) or adjust stoichiometry to minimize side reactions .

Basic: Which analytical techniques are most effective for assessing the purity of this compound?

Methodological Answer:

- Chromatography : Use gas chromatography (GC) or reverse-phase HPLC with a UV detector. Compare retention times with standards .

- Melting Point Analysis : Sharp melting ranges (<2°C variation) indicate high purity. Note deviations from literature values for known compounds .

- Elemental Analysis : Validate %C, %H, and %O against theoretical values (tolerance ≤0.4%) .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model interactions between the alkyne group and catalysts (e.g., Pd/Cu in Sonogashira couplings) to predict regioselectivity .

- Density Functional Theory (DFT) : Calculate thermodynamic parameters (e.g., activation energy) for reaction steps like hydroxyl deprotonation or alkyne activation .

- Machine Learning : Train models on existing alkynol reaction datasets to forecast optimal solvent/catalyst combinations .

Basic: How should researchers document synthetic procedures for this compound to meet journal standards?

Methodological Answer:

- Detailed Experimental Sections : Include exact quantities, equipment specifications, and purification steps (e.g., column chromatography gradients) .

- Supporting Information : Deposit raw spectral data (NMR, IR) in repositories like Cambridge Crystallographic Data Centre (CCDC) for peer review .

- Literature Citations : Reference prior syntheses of analogous alkynols to justify methodological choices .

Advanced: What strategies address contradictions between experimental results and theoretical predictions for this compound’s physicochemical properties?

Methodological Answer:

- Error Source Analysis : Check for artifacts in computational models (e.g., solvent effects omitted in DFT) or experimental calibration errors (e.g., pH meters) .

- Collaborative Validation : Partner with computational chemists to refine force fields or basis sets used in simulations .

- Meta-Analysis : Review historical data on similar compounds to identify systemic biases in measurement techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。